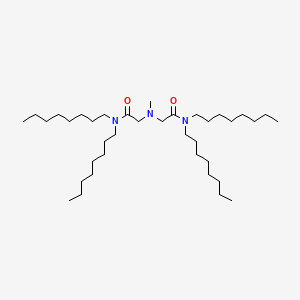

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) is a chemical compound with the molecular formula C37H75N3O2 and a molecular weight of 594.03 g/mol . It is known for its high lipophilicity and is used as an efficient metal extractant . This compound is particularly effective in extracting metal ions classified as soft acids due to the nitrogen donor atom centered in its backbone .

Méthodes De Préparation

The synthesis of 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) involves the reaction of N,N-di-n-octylacetamide with methylamine under specific conditions . The reaction typically requires an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the methylimino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Metal Extraction Efficiency

MIDOA has been developed as a highly effective metal extractant, particularly in the extraction of soft acid metal ions. Its lipophilic nature allows it to be utilized in various organic solvent systems, notably in the extraction of metals from acidic aqueous solutions. The following metals have been reported to be effectively extracted using MIDOA:

| Metal Ion | Extraction Efficiency |

|---|---|

| Technetium (Tc) | Extremely high |

| Chromium (Cr) | High |

| Rhenium (Re) | High |

| Molybdenum (Mo) | High |

| Tungsten (W) | High |

| Palladium (Pd) | High |

| Plutonium (Pu) | High |

Case Study 1: Extraction of Technetium

In a study conducted by Sasaki et al., MIDOA demonstrated exceptional extraction capabilities for Technetium (Tc), achieving distribution ratios significantly higher than traditional extractants. This study highlighted the potential for MIDOA in nuclear waste management, where Tc is a common contaminant.

Case Study 2: Environmental Remediation

Another application of MIDOA is in the remediation of contaminated water sources. Research findings indicate that MIDOA can effectively remove heavy metals from industrial wastewater, thereby reducing environmental pollution and promoting sustainability.

Industrial Applications

- Nuclear Industry : Used for the separation and recovery of radioactive isotopes.

- Environmental Science : Effective in treating contaminated water bodies.

- Metallurgy : Assists in the recovery of valuable metals from ores and waste materials.

Mécanisme D'action

The mechanism by which 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) exerts its effects involves the coordination of the nitrogen donor atom with metal ions . This coordination forms stable complexes, facilitating the extraction of metal ions from aqueous solutions into organic solvents . The molecular targets are primarily metal ions, and the pathways involved include the formation of metal-ligand complexes .

Comparaison Avec Des Composés Similaires

2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) is unique due to its high lipophilicity and efficiency in extracting soft acid metal ions . Similar compounds include:

N,N,N’,N’-Tetraoctyl diglycolamide (TODGA): Another efficient metal extractant but more effective for hard acid metal ions.

N,N-Dioctylacetamide: A precursor in the synthesis of 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) with different extraction properties.

These compounds differ in their extraction efficiencies and the types of metal ions they target, highlighting the uniqueness of 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) in specific applications .

Activité Biologique

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly referred to as MIDOA, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MIDOA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MIDOA is characterized by its tridentate ligand structure, which includes one nitrogen donor and two acetamide groups. This configuration allows it to form coordination complexes with various metals, enhancing its biological activity.

Research indicates that MIDOA exhibits significant activity in modulating metabolic pathways, particularly through the activation of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is implicated in various metabolic disorders.

- AMPK Activation : MIDOA has been shown to activate AMPK, which is essential for regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and metabolic health .

- Antitumor Activity : Studies suggest that MIDOA may have antitumor effects by influencing cellular pathways associated with cancer cell growth and survival. The compound's ability to modulate AMPK is linked to its potential in treating neoplasias .

Table 1: Biological Activities of MIDOA

Case Studies

- Metabolic Disorders : In a study involving diabetic mouse models, MIDOA supplementation resulted in significant improvements in blood glucose levels and insulin sensitivity. The mechanism was attributed to enhanced AMPK activation, which promotes glucose uptake and fatty acid oxidation .

- Cancer Research : In vitro studies have demonstrated that MIDOA exhibits cytotoxic effects on several cancer cell lines, including those derived from lung and prostate cancers. The compound's ability to induce apoptosis through AMPK signaling pathways was highlighted as a key mechanism .

Propriétés

IUPAC Name |

2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H75N3O2/c1-6-10-14-18-22-26-30-39(31-27-23-19-15-11-7-2)36(41)34-38(5)35-37(42)40(32-28-24-20-16-12-8-3)33-29-25-21-17-13-9-4/h6-35H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQLYCLTFJDXGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H75N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.